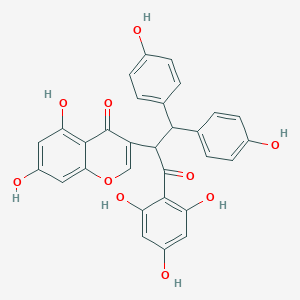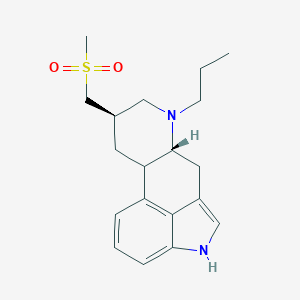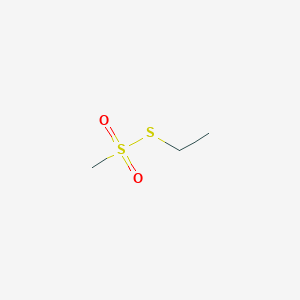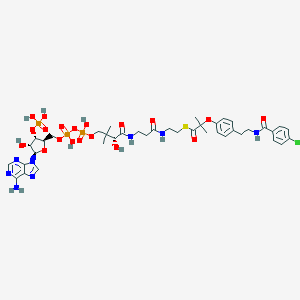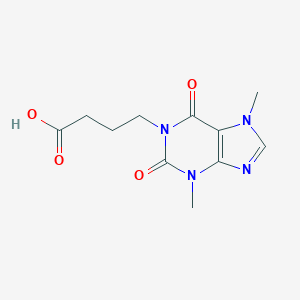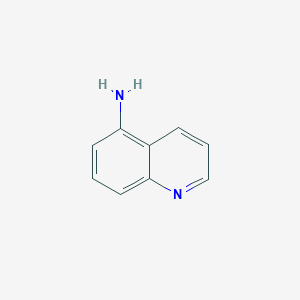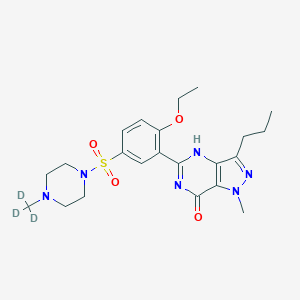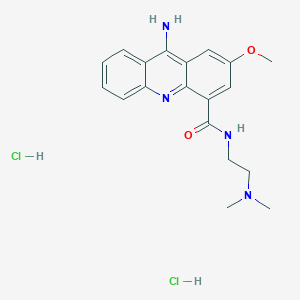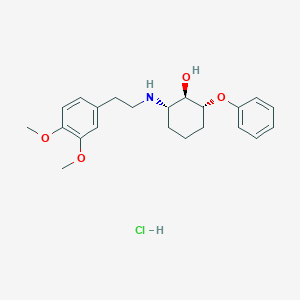
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound that is commonly used in scientific research. It is also known as Phenoxybenzamine hydrochloride, which is an alpha-adrenergic antagonist used to treat high blood pressure.
Wirkmechanismus
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- acts as an alpha-adrenergic antagonist by blocking the binding of norepinephrine and epinephrine to alpha-adrenergic receptors. This results in the relaxation of smooth muscle in blood vessels, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models. It has also been shown to decrease the contractility of smooth muscle in blood vessels, leading to vasodilation. Additionally, it has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- in lab experiments is its well-established mechanism of action as an alpha-adrenergic antagonist. This makes it a useful tool for investigating the role of alpha-adrenergic receptors in the cardiovascular system. However, one limitation is that it can have off-target effects on other receptors, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-. One direction is to investigate its potential use in the treatment of other cardiovascular diseases, such as pulmonary hypertension. Another direction is to investigate its effects on other systems in the body, such as the immune system. Additionally, future research could focus on developing more selective alpha-adrenergic antagonists with fewer off-target effects.
Synthesemethoden
The synthesis of Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- involves the reaction of 2-chloro-1-(3,4-dimethylphenyl)ethanol with 2-phenoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- has been extensively used in scientific research for its alpha-adrenergic blocking properties. It has been used in studies investigating the role of alpha-adrenergic receptors in the regulation of blood pressure, heart rate, and vascular tone. It has also been used in studies investigating the effects of alpha-adrenergic antagonists on the cardiovascular system in animal models.
Eigenschaften
CAS-Nummer |
108692-73-5 |
|---|---|
Produktname |
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- |
Molekularformel |
C22H30ClNO4 |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
(1R,2S,6R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-phenoxycyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-25-19-12-11-16(15-21(19)26-2)13-14-23-18-9-6-10-20(22(18)24)27-17-7-4-3-5-8-17;/h3-5,7-8,11-12,15,18,20,22-24H,6,9-10,13-14H2,1-2H3;1H/t18-,20+,22+;/m0./s1 |
InChI-Schlüssel |
HNCKRYWYTNBNCO-BHRDPBMWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)CCN[C@H]2CCC[C@H]([C@@H]2O)OC3=CC=CC=C3)OC.Cl |
SMILES |
COC1=C(C=C(C=C1)CCNC2CCCC(C2O)OC3=CC=CC=C3)OC.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC2CCCC(C2O)OC3=CC=CC=C3)OC.Cl |
Andere CAS-Nummern |
108692-73-5 |
Synonyme |
(1-alpha,2-beta,6-beta)-2-((2-(3,4-Dimethylphenyl)ethyl)amino)-6-pheno xycyclohexanol HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)


